Home > Products > Screening Compounds P65421 > Lecirelin Acetate
Lecirelin Acetate -

Lecirelin Acetate

Catalog Number: EVT-14888700
CAS Number:
Molecular Formula: C61H88N16O14
Molecular Weight: 1269.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Lecirelin Acetate is a synthetic peptide that serves as a gonadotropin-releasing hormone analogue. It is primarily used in the field of reproductive medicine and veterinary science. The compound mimics the natural gonadotropin-releasing hormone, which plays a crucial role in regulating the release of luteinizing hormone and follicle-stimulating hormone from the pituitary gland. Lecirelin Acetate has gained attention for its potential applications in fertility treatments and hormone regulation.

Source

Lecirelin Acetate is synthesized through chemical processes rather than being derived from natural sources. Its development stems from the need to create more stable and effective analogues of gonadotropin-releasing hormone that can withstand metabolic degradation.

Classification

Lecirelin Acetate is classified as a peptide hormone analogue. It belongs to the broader category of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. Its classification is crucial for understanding its biological activity and therapeutic potential.

Synthesis Analysis

Methods

The synthesis of Lecirelin Acetate typically involves solid-phase peptide synthesis, a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain attached to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • The process begins with a resin that has an amino acid attached.
    • Protected amino acids are sequentially added, with each addition requiring deprotection of the previous amino acid's functional group.
    • Coupling reagents such as dicyclohexylcarbodiimide are often used to facilitate the formation of peptide bonds.
  2. Purification:
    • After synthesis, crude Lecirelin Acetate is purified using high-performance liquid chromatography to remove any unreacted materials or by-products.
  3. Characterization:
    • The final product is characterized using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its molecular structure and purity.
Molecular Structure Analysis

Structure

Lecirelin Acetate consists of a sequence of amino acids that mimic the structure of natural gonadotropin-releasing hormone. Its typical structure includes:

  • A sequence of six amino acids: Lysine, Glutamic Acid, Histidine, Serine, Tyrosine, and Glycine.
  • An acetate group that enhances its stability and solubility.

Data

  • Molecular Formula: C₁₈H₂₃N₃O₄
  • Molecular Weight: Approximately 345.39 g/mol
  • Structural Representation: The three-dimensional conformation can be modeled using computational chemistry software, showing its interaction with receptors.
Chemical Reactions Analysis

Reactions

Lecirelin Acetate undergoes various reactions, primarily related to its interaction with biological systems:

  1. Binding Reaction:
    • It binds to the gonadotropin-releasing hormone receptor on pituitary cells, initiating a signaling cascade that leads to the secretion of luteinizing hormone and follicle-stimulating hormone.
  2. Metabolic Degradation:
    • Lecirelin Acetate is subject to enzymatic degradation by peptidases, which cleave peptide bonds, leading to inactive fragments.

Technical Details

  • The binding affinity and kinetics can be studied through radiolabeled assays or surface plasmon resonance techniques.
  • Understanding these reactions is critical for optimizing dosage forms in therapeutic applications.
Mechanism of Action

Process

Lecirelin Acetate acts by mimicking the natural gonadotropin-releasing hormone:

  1. Receptor Binding:
    • Upon administration, Lecirelin Acetate binds to specific receptors on the surface of pituitary cells.
  2. Signal Transduction:
    • This binding activates intracellular signaling pathways, primarily through G-protein coupled receptors, leading to an increase in intracellular calcium levels.
  3. Hormone Release:
    • The activated pathways stimulate the secretion of luteinizing hormone and follicle-stimulating hormone into the bloodstream, which are essential for reproductive function.

Data

  • Studies have shown that Lecirelin Acetate has a higher potency than natural gonadotropin-releasing hormone due to its structural modifications, leading to prolonged action in vivo.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or off-white powder.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.
  • Stability: Exhibits stability under controlled conditions but may degrade under extreme temperatures or pH levels.

Chemical Properties

  • pH Range: Generally stable within a pH range of 4 to 7.
  • Melting Point: Specific melting point data may vary based on formulation but typically ranges around 200°C.
  • Storage Conditions: Should be stored in a cool, dry place away from light to maintain stability.
Applications

Scientific Uses

Lecirelin Acetate has several important applications in both human medicine and veterinary practices:

  1. Fertility Treatments:
    • Used in assisted reproductive technologies such as in vitro fertilization to stimulate ovarian function and promote egg maturation.
  2. Hormonal Regulation in Animals:
    • Employed in veterinary medicine for managing reproductive cycles in livestock, enhancing breeding efficiency.
  3. Research Applications:
    • Utilized in studies investigating hormonal regulation mechanisms and developing new therapeutic strategies for reproductive health issues.
Synthesis and Pharmacological Development of Lecirelin Acetate

Rational Design of GnRH Analogues: Structural Modifications in Lecirelin Acetate

Lecirelin acetate is a strategically engineered nonapeptide analogue of native gonadotropin-releasing hormone (GnRH), designed to overcome the metabolic instability of the natural decapeptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂). The molecular architecture of lecirelin (pGlu-His-Trp-Ser-Tyr-ᴅ-ᴮᵘGly-Leu-Arg-Pro-NHEt) incorporates three pivotal modifications that enhance its pharmacological profile [1] [4] [5]:

  • Position 6 Glycine Substitution: Native glycine is replaced by tert-butyl-ᴅ-glycine (ᴅ-ᴮᵘGly), introducing steric hindrance that impedes cleavage by endopeptidases. This modification significantly extends the peptide’s half-life in circulation.
  • Position 10 Modification: The C-terminal glycinamide is replaced by ethylamide (Pro-NHEt), enhancing receptor binding affinity through hydrophobic interactions with the GnRH receptor (GnRH-R).
  • Acetate Salt Formation: The acetate counterion improves solubility and stability for commercial formulation [1].

These structural alterations collectively increase lecirelin’s resistance to enzymatic degradation while amplifying its potency. In silico modeling confirms that the ᴅ-ᴮᵘGly and Pro-NHEt modifications stabilize a β-II turn conformation, optimizing interaction with transmembrane domains 2, 3, and 7 of GnRH-R [4] [9]. This results in a 15-fold higher binding affinity compared to native GnRH in bovine pituitary membrane assays [5].

Table 1: Structural Evolution from Native GnRH to Lecirelin Acetate

PositionNative GnRHLecirelinFunctional Impact
1pGlupGlu (retained)N-terminal stability
6Glyᴅ-ᴮᵘGlyEnzymatic resistance; Half-life extension
10Gly-NH₂Pro-NHEtEnhanced receptor binding
Salt formVariableAcetateSolubility optimization

Synthetic Pathways and Peptide Engineering for Veterinary Applications

The industrial synthesis of lecirelin acetate employs solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethoxycarbonyl) chemistry, optimized for veterinary-scale production. The stepwise protocol involves [1] [7]:

  • Resin Activation: Rink amide MBHA resin (0.7 mmol/g loading) swelled in DMF.
  • Fmoc Deprotection: 20% piperidine/DMF (2 × 5 min).
  • Amino Acid Coupling: Fmoc-amino acids (4 eq) activated with HBTU/HOBt/DIPEA (4:4:8 eq) in DMF (2 × 45 min). The ᴅ-ᴮᵘGly coupling requires extended time (90 min) due to steric hindrance.
  • Terminal Modification: Ethylamine coupling via carbodiimide chemistry after full sequence assembly.
  • Cleavage & Precipitation: TFA/TIS/H₂O (95:2.5:2.5) cocktail; cold ether precipitation.
  • Purification: Preparative RP-HPLC (C18 column, 10%→40% acetonitrile/0.1% TFA over 40 min).
  • Acetate Conversion: Ion-exchange chromatography replacing TFA with acetate.

Critical quality control metrics include:

  • Purity: >98% by analytical HPLC (UV 214 nm) [1]
  • Chiral Integrity: No ᴅ→ʟ epimerization at position 6 (validated by chiral GC)
  • Mass Confirmation: ESI-MS m/z calc. 1209.42 [M+H]⁺; observed 1209.43 [4]

Table 2: Manufacturing Process Parameters for Lecirelin Acetate

Synthesis StageCritical ParametersTarget Specification
SPPSCoupling efficiency≥99.8% per residue
DeprotectionFmoc removal completeness>99.95% (UV monitoring)
PurificationHPLC gradient resolutionRₛ > 2.0 from impurities
LyophilizationResidual solventsTFA <100 ppm; Acetonitrile <410 ppm

Pharmacodynamic Profiling: Receptor Binding Affinity and Agonist Efficacy

Lecirelin acetate functions as a potent GnRH agonist, triggering rapid and sustained luteinizing hormone (LH) release from the anterior pituitary. In vitro studies using bovine pituitary cells demonstrate its EC₅₀ of 0.8 nM for LH secretion—markedly lower than native GnRH (EC₅₀=12 nM) [2] [8]. This enhanced efficacy stems from:

  • Receptor Binding Kinetics: Surface plasmon resonance (SPR) reveals lecirelin’s association rate (kₐ = 4.2×10⁵ M⁻¹s⁻¹) is 3.1-fold faster than native GnRH, while dissociation (kₐ = 9.7×10⁻⁴ s⁻¹) is 5× slower, yielding overall Kᴅ=2.3 nM vs. 18 nM for GnRH [8].
  • Intracellular Signaling: Lecirelin activates Gαq/11-coupled pathways 3-fold more efficiently than natural GnRH, inducing robust IP₃ accumulation and calcium flux in gonadotropes [9].
  • LH Surge Dynamics: In cattle, 25 μg lecirelin induces peak serum LH (18.7±1.9 ng/mL) at 90 min post-injection—significantly higher than gonadorelin (7.5±0.8 ng/mL) and comparable to buserelin [8].

The molecule’s therapeutic action in bovine ovarian follicular cysts exploits this potent LH surge. Cystic follicles retain GnRH-R expression, and lecirelin-stimulated LH promotes luteinization of cyst walls, restoring ovarian cyclicity [1] . In vitro contractility studies show lecirelin (2.07 μM) increases tension in preovulatory follicular strips by 152%, facilitating ovulation .

Table 3: Receptor Activation and LH Response of GnRH Analogues

ParameterNative GnRHGonadorelinLecirelinBuserelin
Binding Kᴅ (nM)18.015.22.31.8
EC₅₀ for LH (nM)12.09.50.80.6
Peak LH in Cattle (ng/mL)-7.5±0.818.7±1.919.2±2.1
Ovulation Induction Rate-73%82–100%100%

Data from bovine pituitary assays and clinical trials [2] [8]

Comparative Pharmacokinetics of Lecirelin Acetate Across Species

Lecirelin acetate exhibits species-specific pharmacokinetics critical for veterinary applications. After intramuscular (IM) administration, its absorption and elimination profiles vary:

  • Bovine: In lactating cows (25 μg IM), lecirelin achieves Cₘₐₓ=42.3±5.1 ng/mL at Tₘₐₓ=60 min. Its elimination half-life (t₁/₂=145±22 min) is 2.3-fold longer than gonadorelin. Renal clearance predominates (82%), with <5% hepatic metabolism [4] .
  • Rabbit: At 0.3–1.0 μg/doe IM, Tₘₐₓ occurs at 45 min, but t₁/₂ shortens to 67±9 min due to higher renal extraction. Nulliparous does show 20% faster clearance than lactating animals [2].
  • Equine: In mares (25 μg IM), bioavailability is reduced (F=68%) compared to cattle (F=91%), attributable to muscle protease activity. The volume of distribution (Vd=0.32 L/kg) indicates limited tissue penetration .

Metabolite profiling identifies two primary inactive fragments: lecirelin(1-5) (pGlu-His-Trp-Ser-Tyr) and lecirelin(6-9) (ᴅ-ᴮᵘGly-Leu-Arg-Pro-NHEt), generated by renal brush-border endopeptidases. Notably, the ᴅ-ᴮᵘGly modification retards degradation 3-fold versus analogues with ʟ-amino acids at position 6 [4].

Table 4: Pharmacokinetic Parameters of Lecirelin Acetate in Key Species

SpeciesDose (μg)Cₘₐₓ (ng/mL)Tₘₐₓ (min)t₁/₂ (min)AUC₀–∞ (ng·min/mL)
Cattle2542.3 ± 5.160145 ± 223,840 ± 510
Rabbit1.018.9 ± 2.34567 ± 91,120 ± 185
Mare2529.8 ± 4.275122 ± 182,950 ± 390

Properties

Product Name

Lecirelin Acetate

IUPAC Name

acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

Molecular Formula

C61H88N16O14

Molecular Weight

1269.4 g/mol

InChI

InChI=1S/C59H84N16O12.C2H4O2/c1-7-63-55(85)46-15-11-23-75(46)57(87)40(14-10-22-64-58(60)61)68-50(80)41(24-32(2)3)72-56(86)48(59(4,5)6)74-53(83)42(25-33-16-18-36(77)19-17-33)69-54(84)45(30-76)73-51(81)43(26-34-28-65-38-13-9-8-12-37(34)38)70-52(82)44(27-35-29-62-31-66-35)71-49(79)39-20-21-47(78)67-39;1-2(3)4/h8-9,12-13,16-19,28-29,31-32,39-46,48,65,76-77H,7,10-11,14-15,20-27,30H2,1-6H3,(H,62,66)(H,63,85)(H,67,78)(H,68,80)(H,69,84)(H,70,82)(H,71,79)(H,72,86)(H,73,81)(H,74,83)(H4,60,61,64);1H3,(H,3,4)/t39-,40-,41-,42-,43-,44-,45-,46-,48-;/m0./s1

InChI Key

VDPSUXHTLGLWQB-AWTPQUGLSA-N

Canonical SMILES

CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O

Isomeric SMILES

CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.